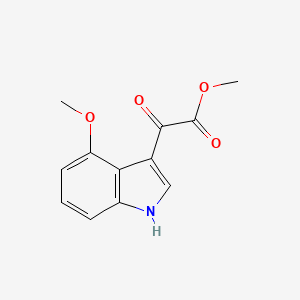
Methyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate
Katalognummer B8815742
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: QJGANVAGISWMLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07109229B2
Procedure details


A solution of 4-methoxy-indole (1.04 g, 7.07 mmol) in Et2O (150 mL) cooled to 0–5° C. was treated with oxalyl chloride (0.7 mL, 8.0 mmol). After 1h, the orange solution was allowed to warm to room temperature and stirred 2.5 h. Additional oxalyl chloride (0.25 mL, 2.9 mmol) was then added. After stirring 3 h at room temperature, the mixture was cooled to −78° C. and a 25% solution of sodium methoxide in methanol (5.4 mL, 23.4 mmol) added. The suspension was warmed to room temperature, stirred 3 h and neutralized by the addition of pH 7 buffer. The mixture was poured into EtOAc and the organic layer was separated and washed with saturated aq sodium bicarbonate, brine, dried (MgSO4) and concentrated to a dark oil. Trituration with Et2O (75 mL) afforded the title compound as a green solid (0.848 g, 51%) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) 12.40 (s, 1H), 8.20 (d, J=4.3 Hz, 1H), 7.19 (dd, J=7.8, 7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 6.73 (d, J=7.8 Hz, 1H), 3.84 (s, 3H), 3.82 (s, 3H). MS (electrospray, m/z) 234.0 (M++1), 232.1 (M−−1).



[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.C(Cl)(=O)[C:13](Cl)=[O:14].[CH3:18][O-:19].[Na+].[CH3:21][OH:22]>CCOCC.CCOC(C)=O>[CH3:18][O:19][C:13](=[O:14])[C:21]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[CH:11][C:3]=2[O:2][CH3:1])[NH:7][CH:6]=1)=[O:22] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
[Compound]
|
Name
|
1h
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred 2.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring 3 h at room temperature
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to −78° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred 3 h
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
neutralized by the addition of pH 7 buffer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aq sodium bicarbonate, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a dark oil
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(=O)C1=CNC2=CC=CC(=C12)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.848 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
